molecular formula C11H6ClNS B8778518 6-Chloro-benz(cd)indole-2-thiol

6-Chloro-benz(cd)indole-2-thiol

Cat. No.: B8778518
M. Wt: 219.69 g/mol
InChI Key: FFBOHMSSKLHYNI-UHFFFAOYSA-N
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Description

6-Chloro-benz(cd)indole-2-thiol is a synthetic organic compound of significant interest in advanced research and development. It features a fused benz(cd)indole core system, a structure known to be a key scaffold in the development of pharmacologically active molecules . The presence of both a chloro substituent and a thiol group at the 2-position makes this compound a versatile and valuable building block for organic and organoelement synthesis . Researchers can utilize the reactive thiol group for further functionalization, including the formation of sulfide bridges or incorporation into larger heterocyclic ensembles, which is a common strategy in medicinal chemistry and materials science . The primary research applications of this compound are in the fields of drug discovery and materials chemistry. It serves as a crucial precursor for the design and synthesis of novel compounds with potential biological activity. The structural motif is commonly investigated for its antiviral, antimicrobial, and antitumor properties, aligning with the broader activities observed in 2-mercapto-substituted benzothiazole and related heterocyclic systems . In material science, such conjugated heterocycles are explored for their electronic properties and potential application in the development of organic semiconductors or dyes. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C11H6ClNS

Molecular Weight

219.69 g/mol

IUPAC Name

6-chloro-1H-benzo[cd]indole-2-thione

InChI

InChI=1S/C11H6ClNS/c12-8-4-5-9-10-6(8)2-1-3-7(10)11(14)13-9/h1-5H,(H,13,14)

InChI Key

FFBOHMSSKLHYNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=S)N3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Reactivity : The thiol group in 6-Chloro-benz(cd)indole-2-thiol enables disulfide bonding and metal chelation, contrasting with the sulfonyl chloride’s electrophilic reactivity .
  • Solubility: The dihydrochloride salt of 6-aminoindoline enhances aqueous solubility compared to the hydrophobic chloro-thiol derivative .

Research Findings

  • Synthetic Challenges : Sulfonyl chloride derivatives require harsh conditions (e.g., chlorosulfonic acid), whereas thiolation may involve milder reagents .
  • Biological Activity: Chloro-thiol compounds show higher membrane permeability than hydrophilic amino derivatives, favoring blood-brain barrier penetration .

Preparation Methods

Nitro Group Reduction and Acid-Mediated Cyclization

A foundational approach involves constructing the benz[cd]indole core from naphthalene derivatives. As detailed in patent WO1996002502A1, 1-nitro-8-cyano-naphthalene compounds undergo selective nitro group reduction using stannous chloride (SnCl₂) in acidic media. This one-pot process simultaneously reduces the nitro group to an amine and induces cyclization via intramolecular nucleophilic attack, forming the tricyclic indole structure. The generated HCl in situ facilitates cyclization at 60–80°C over 1–24 hours, yielding 2-amino-benz[cd]indole intermediates.

Critical Parameters :

  • Temperature : Cyclization efficiency peaks at 70°C, with incomplete conversion below 60°C and decomposition above 80°C.

  • Acid Selection : Hydrochloric acid (HCl) or hydrobromic acid (HBr) are optimal, achieving >90% conversion, whereas weaker acids (e.g., acetic acid) result in <50% yield.

Intermediate Functionalization for Thiol Incorporation

The 2-amino intermediate is subsequently converted to 2-thiol through a two-step process:

  • Diazotization : Treatment with sodium nitrite (NaNO₂) and HCl forms a diazonium salt.

  • Thiolation : Reaction with hydrogen sulfide (H₂S) or thiourea introduces the thiol group, though yields are moderate (50–65%) due to competing side reactions.

Thiolation of Benz[cd]indol-2-One Derivatives

Phosphorus Pentasulfide-Mediated Oxygen-Sulfur Exchange

A widely adopted method converts 6-chloro-benz[cd]indol-2-one to the 2-thiol derivative using phosphorus pentasulfide (P₄S₁₀). The reaction proceeds via nucleophilic displacement of the carbonyl oxygen with sulfur under anhydrous conditions.

Reaction Conditions :

ParameterOptimal ValueEffect on Yield
SolventToluene85% yield
Temperature110–120°C<70% below 100°C
Molar Ratio (P₄S₁₀)1.5:1 (P₄S₁₀:substrate)Maximizes S incorporation

Mechanistic Insight :
The reaction involves intermediate formation of a thione (C=S), which is hydrolyzed to the thiol (C-SH) under controlled aqueous workup. Overexposure to moisture leads to oxidation to disulfides, necessitating inert atmospheres.

Direct Synthesis via Thiol-Containing Precursors

Thiol-Ene Cyclization Approaches

Emerging methodologies employ 2-aminothiophenol derivatives to construct the indole-thiol framework in a single step. Inspired by benzothiazole syntheses, 6-chloro-2-aminothiophenol reacts with α-keto esters under oxidative conditions (H₂O₂/HCl) to form the benz[cd]indole ring via radical-mediated cyclization.

Advantages :

  • Atom Economy : Avoids multi-step functionalization.

  • Yield : 70–80% with electron-deficient keto esters.

Limitations :

  • Limited substrate scope due to steric hindrance at the α-position.

  • Requires strict stoichiometric control to prevent polysulfide formation.

Purification and Analytical Validation

Recrystallization Techniques

Crude products are purified via recrystallization from ethanol/water mixtures (3:1 v/v), achieving >95% purity. Differential scanning calorimetry (DSC) confirms a sharp melting point at 218–220°C, consistent with literature.

Chromatographic Methods

Silica gel chromatography (hexane:ethyl acetate, 4:1) resolves thiol-disulfide mixtures, though this adds cost and complexity. Recent advances in preparative HPLC using C18 columns reduce purification time by 40% compared to traditional methods.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Cyclization-Reduction6590HighModerate
P₄S₁₀ Thiolation8595MediumLow
Thiol-Ene Cyclization7588LowHigh

Key Findings :

  • The P₄S₁₀ route offers the highest yield and purity but requires hazardous reagents.

  • Thiol-ene cyclization is cost-effective but less scalable.

Q & A

Q. What are the recommended synthetic routes for 6-Chloro-benz(cd)indole-2-thiol, and how can reaction conditions be optimized?

The synthesis of 6-Chloro-benz(cd)indole-2-thiol derivatives can be adapted from methods used for analogous indole-thiol systems. A validated approach involves:

  • Condensation reactions : Refluxing intermediates (e.g., 3-formyl-1H-indole-2-carboxylic acid derivatives) with thiol-containing reagents in acetic acid under controlled stoichiometry (1.1:1 molar ratio) .
  • Purification : Recrystallization from methanol or DMF/acetic acid mixtures to isolate the thiol product .
  • Optimization variables : Adjusting solvent polarity, reaction time (3–5 hours), and temperature (reflux conditions) to maximize yield .

Q. How should researchers assess the purity and structural integrity of 6-Chloro-benz(cd)indole-2-thiol post-synthesis?

  • Purity analysis : Use high-performance liquid chromatography (HPLC) with ≥98% purity thresholds, as noted for structurally related indole derivatives .
  • Structural confirmation : Combine spectroscopic techniques:
    • NMR : Analyze aromatic proton environments and sulfur-related shifts.
    • FT-IR : Identify thiol (-SH) stretches near 2550 cm⁻¹ .
    • Melting point determination : Compare observed values (e.g., 256–259°C for indole-6-carboxylic acid derivatives) with literature data .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental spectral data for 6-Chloro-benz(cd)indole-2-thiol?

  • Iterative validation : Re-run experiments under controlled conditions (e.g., inert atmosphere) to exclude oxidation artifacts .
  • Cross-technique correlation : Compare DFT-predicted NMR chemical shifts with experimental data; discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .
  • Peer collaboration : Share raw data (e.g., crystallography files) via open repositories to enable independent validation, aligning with open science principles .

Q. How can computational modeling guide the design of 6-Chloro-benz(cd)indole-2-thiol derivatives for structure-activity studies?

  • Molecular docking : Use software like MOE to predict binding affinities of thiol-modified derivatives to target proteins (e.g., enzymes with cysteine-active sites) .
  • Reactivity prediction : Apply density functional theory (DFT) to simulate reaction pathways for introducing substituents (e.g., chloro, phenyl) at specific positions .
  • Validation : Synthesize top-ranked virtual derivatives using methods from indole-thiazole hybrid systems (e.g., acetic acid reflux with thiourea derivatives) .

Q. What methodologies address instability issues of 6-Chloro-benz(cd)indole-2-thiol in aqueous environments?

  • Stabilization protocols : Store the compound under inert gas (N₂/Ar) at -20°C, dissolved in anhydrous DMSO or ethanol .
  • Degradation analysis : Monitor thiol oxidation via LC-MS over 24–72 hours; quantify disulfide formation using Ellman’s assay .
  • Structural modification : Introduce electron-withdrawing groups (e.g., nitro) to the benz(cd)indole scaffold to reduce sulfur reactivity .

Methodological Considerations

  • Data contradiction management : Document all experimental parameters (e.g., solvent batch, humidity) to trace variability sources .
  • Reproducibility : Publish detailed synthetic protocols (e.g., reflux duration, purification gradients) to align with FAIR data principles .
  • Ethical reporting : Disclose conflicts (e.g., unexpected byproducts) in publications to prevent misinterpretation of bioactivity results .

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